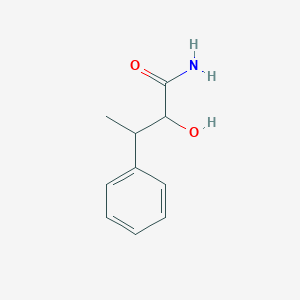

Carbamoyl-2-phenyl propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-hydroxy-3-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7,9,12H,1H3,(H2,11,13) |

InChI Key |

JVQOTBMYFRFAJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbamoyl 2 Phenyl Propanol and Analogues

Retrosynthetic Analysis of Carbamoyl-2-phenyl Propanol (B110389) Scaffold

A retrosynthetic analysis of the carbamoyl-2-phenyl propanol scaffold reveals two primary bond disconnections. The most logical disconnection is at the carbamate (B1207046) ester linkage, which simplifies the target molecule into a 2-phenylpropanol derivative and a carbamoylating agent. This approach is advantageous as it allows for the separate synthesis and potential diversification of both fragments.

A second possible, though less common, disconnection could involve the carbon-carbon bond of the propanol backbone. However, the former strategy is generally more efficient and versatile for generating a range of analogues. The primary synthetic challenge, therefore, lies in the stereocontrolled synthesis of the 2-phenylpropanol core and the efficient and selective introduction of the carbamoyl (B1232498) moiety onto the hydroxyl group. This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.

Synthesis of 2-Phenylpropanol Core Structures

The 2-phenylpropanol core is a key structural component, and its synthesis can be achieved through several established organic chemistry methodologies. These include Grignard reagent-mediated reactions, reductive transformations of corresponding ketones or aldehydes, and increasingly, biocatalytic pathways that offer high stereoselectivity.

Grignard Reagent-Mediated Approaches to 2-Phenyl-2-propanol and related species

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of alcohols. The synthesis of 2-phenyl-2-propanol, a tertiary alcohol, is classically achieved through the reaction of a phenylmagnesium halide with acetone. Similarly, other 2-phenylpropanol analogues can be synthesized by reacting appropriate Grignard reagents with corresponding aldehydes or ketones. For instance, the reaction of ethyl magnesium bromide with benzaldehyde can yield 1-phenyl-1-propanol. The versatility of this method allows for the generation of a diverse range of 2-phenylpropanol core structures by varying both the Grignard reagent and the carbonyl compound.

Table 1: Examples of Grignard Reagent-Mediated Synthesis of 2-Phenylpropanol Analogues

| Grignard Reagent | Carbonyl Compound | Product |

|---|---|---|

| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol |

| Methylmagnesium bromide | Acetophenone | 2-Phenyl-2-propanol |

Reductive Synthesis of 2-Phenylpropanols from Phenylpropanals or Phenylpropanones

The reduction of phenylpropanals or phenylpropanones presents another robust route to 2-phenylpropanols. A variety of reducing agents can be employed, offering different levels of selectivity and reactivity. For the reduction of a ketone like acetophenone to 1-phenylethanol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a straightforward method for obtaining secondary alcohols.

Similarly, the reduction of propiophenone can yield 1-phenyl-1-propanol. This can be achieved in two steps: first, reduction of the carbonyl group to a secondary alcohol using a reagent like sodium borohydride, followed by dehydration to an alkene, and then subsequent hydration or hydroboration-oxidation to the desired propanol. More direct catalytic hydrogenation methods can also be employed for these transformations. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral catalysts are used.

Table 2: Reductive Synthesis of 2-Phenylpropanol Analogues

| Starting Material | Reducing Agent/Method | Product |

|---|---|---|

| Acetophenone | Sodium borohydride (NaBH₄) | 1-Phenylethanol |

| Propiophenone | Sodium borohydride (NaBH₄) | 1-Phenyl-1-propanol |

Biocatalytic Pathways for 2-Phenylpropanol Synthesis

Biocatalytic methods are gaining prominence in organic synthesis due to their high enantioselectivity and mild reaction conditions. Enzymes, particularly oxidoreductases from various microorganisms, can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high optical purity.

For instance, the reduction of acetophenone to (S)-1-phenylethanol has been successfully demonstrated using whole cells of various plants and microorganisms, such as Daucus carota (carrot) and Saccharomyces cerevisiae (baker's yeast). mtak.hu These biocatalysts often contain alcohol dehydrogenases that facilitate the stereoselective transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone. The enantiomeric excess and yield of the product can be influenced by the choice of biocatalyst and reaction conditions. This approach is particularly valuable for the synthesis of enantiomerically pure 2-phenylpropanol analogues, which are important chiral building blocks in the pharmaceutical industry.

Table 3: Biocatalytic Reduction of Phenylpropanones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | Daucus carota (carrot roots) | (S)-1-Phenylethanol | >95% |

| Acetophenone | Saccharomyces cerevisiae | (S)-1-Phenylethanol | Variable |

Introduction of the Carbamoyl Moiety

The final step in the synthesis of this compound is the introduction of the carbamoyl group onto the hydroxyl functionality of the 2-phenylpropanol core. This transformation, known as O-carbamoylation, can be achieved through several methods, each with its own advantages and substrate scope.

O-Carbamoylation Strategies on Hydroxyl Groups

A common and effective method for the O-carbamoylation of alcohols is the reaction with an isocyanate. This reaction is typically straightforward and proceeds with high yield. For the synthesis of an unsubstituted carbamate, isocyanic acid (generated in situ from cyanate salts) can be used. For substituted carbamates, the corresponding organic isocyanate is employed. The reaction is often catalyzed by bases or organometallic compounds.

Another widely used approach involves the reaction of an alcohol with sodium cyanate in the presence of an acid, such as methanesulfonic acid or trichloroacetic acid. banglajol.info This method provides a convenient route to primary carbamates.

Furthermore, urea can be used as a carbamoylating agent in the presence of a suitable catalyst. This method is considered a greener alternative as it avoids the use of phosgene-derived reagents like isocyanates. The reaction of an alcohol with urea, often at elevated temperatures, results in the formation of the corresponding carbamate with the evolution of ammonia.

Table 4: O-Carbamoylation Strategies for Alcohols

| Carbamoylating Agent | Reagents/Conditions | Product |

|---|---|---|

| Isocyanic Acid | NaOCN, Acid | Primary Carbamate |

| Organic Isocyanate (R-NCO) | Base or Organometallic Catalyst | N-Substituted Carbamate |

| Sodium Cyanate | Methanesulfonic Acid | Primary Carbamate |

Formation of Carbamoyl Amides in Phenylpropanol Derivatives

The introduction of a carbamoyl amide, specifically a carbamate group, onto a phenylpropanol scaffold is a key transformation in the synthesis of this compound and its derivatives. This functional group is crucial for the molecule's chemical properties. The formation of this linkage typically involves the reaction of the hydroxyl group of the parent 2-phenyl-1,3-propanediol (B123019) with a carbamoylating agent.

Common synthetic routes include the use of isocyanates, particularly in the presence of a base to activate the alcohol. Another prevalent method involves the use of carbamoyl chlorides. More recently, methods have been developed for the synthesis of carbamate derivatives of various scaffolds, which can be adapted for phenylpropanol derivatives. For instance, studies on novel fatty acid amide hydrolase (FAAH) inhibitors have detailed the synthesis of numerous carbamate-containing compounds, providing a methodological basis for their preparation. nih.gov These syntheses often focus on creating a library of compounds for structure-activity relationship studies. nih.gov The reaction conditions, such as solvent, temperature, and catalyst, are optimized to maximize yield and purity.

A general scheme for this transformation is as follows:

Reaction with Isocyanate:

R-OH + R'-N=C=O → R-O-C(=O)NH-R'

Reaction with Carbamoyl Chloride:

R-OH + Cl-C(=O)NH₂ → R-O-C(=O)NH₂ + HCl

These reactions are fundamental in medicinal chemistry for producing compounds with potential biological activity. nih.gov

Strategies for C-Carbamoylation on the Propanol Backbone

Distinct from the formation of carbamate esters (O-carbamoylation), C-carbamoylation involves the creation of a direct carbon-carbon bond between the propanol backbone and a carbamoyl group (-CONH₂). This presents a greater synthetic challenge. Modern synthetic methods have increasingly utilized radical chemistry to achieve such transformations.

A promising strategy involves the generation of carbamoyl radicals, which are nucleophilic one-electron intermediates. researchgate.net These radicals can be formed from various precursors under photoinduced conditions and can subsequently add to suitable acceptors on the propanol backbone. researchgate.net

Key approaches for generating and using carbamoyl radicals include:

Oxidative Decarboxylation of Oxamic Acids: Oxamic acids (R₂NCOCOOH) can undergo oxidative decarboxylation in the presence of a photocatalyst or a chemical oxidant to generate the corresponding carbamoyl radical. researchgate.net This radical can then be trapped by an appropriately functionalized propanol derivative, such as one containing an alkene moiety.

Hydrogen Atom Transfer (HAT) from Formamides: Photoinduced HAT from formamides is another effective method for producing carbamoyl radicals. researchgate.net

Photolytic Cleavage: Photolytic C-S cleavage of dithiocarbamate-carbamoyl intermediates also provides access to these reactive species. researchgate.net

These photoinduced methods are often conducted under mild, transition-metal-free conditions, which aligns with the principles of green chemistry. The ability to form a C-C bond through these strategies opens up new avenues for creating novel analogues of this compound with potentially different chemical and physical properties compared to their O-carbamoylated counterparts.

Chiral Synthesis and Enantioselective Approaches

The 2-phenyl propanol backbone contains a stereocenter at the second carbon position, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities, making their selective synthesis a critical aspect of medicinal chemistry. mdpi.com Chiral synthesis and enantioselective approaches aim to produce a single enantiomer in high purity, which is essential for developing stereochemically defined compounds.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. While specific catalytic systems for this compound are not extensively detailed, principles from related syntheses can be applied.

For instance, the synthesis of chiral alcohols is often achieved through the asymmetric reduction of a corresponding ketone or the asymmetric addition of an organometallic reagent to an aldehyde. acs.org

Hypothetical Asymmetric Synthesis Strategies:

| Catalytic Approach | Reaction Type | Catalyst Example | Potential Precursor |

| Asymmetric Hydrogenation | Ketone Reduction | Chiral Ruthenium or Rhodium complexes | 1-Carbamoyl-2-phenyl-2-propanone |

| Asymmetric Alkylation | Aldehyde Alkylation | Chiral Zinc-amino alcohol complexes | Pyrimidine-5-carbaldehyde (as in related systems) |

| Asymmetric Hydrosilylation | Ketone Reduction | Chiral transition metal-phosphine complexes | 1-Carbamoyl-2-phenyl-2-propanone |

The development of new bifunctional peptidyl guanidine catalysts for the atroposelective synthesis of axially chiral compounds highlights the ongoing innovation in catalyst design. nih.gov Such catalysts could potentially be adapted for the synthesis of point-chiral molecules like this compound. Computational modeling often plays a crucial role in understanding the catalyst's mechanism and optimizing its structure for higher enantioselectivity. nih.gov

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While this compound has only one chiral center, its synthesis may proceed through precursors or involve the creation of derivatives that are diastereomeric. In such cases, controlling the relative configuration of these stereocenters is crucial.

Strategies for diastereoselective synthesis often rely on:

Substrate Control: A pre-existing chiral center in the starting material can direct the formation of a new stereocenter.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemical outcome of a reaction, after which it is removed.

Reagent Control: A chiral reagent or catalyst is used to favor the formation of one diastereomer.

Metal carbenoid chemistry, for example, has been used to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, demonstrating a method where stereocenters can be effectively controlled during cyclization. nih.gov These principles can be applied to reactions involving precursors to this compound to ensure the desired relative stereochemistry in more complex analogues.

Enantiomeric Resolution Techniques for this compound and its Precursors

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them. Enantiomeric resolution is a crucial process for obtaining enantiomerically pure compounds. mdpi.com

Several techniques are available for the resolution of chiral molecules like this compound or its precursors, such as 2-phenyl-1-propanol. researchgate.net

Comparison of Enantiomeric Resolution Techniques:

| Technique | Principle of Separation | Advantages | Disadvantages |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com | High purity achievable; applicable to a wide range of compounds. | Can be expensive; may require significant solvent usage. |

| Diastereomeric Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Can be cost-effective for large-scale separation. | Requires a suitable resolving agent; the yield is theoretically limited to 50% per cycle. |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. | High enantioselectivity; mild reaction conditions. | Enzyme stability and cost can be limiting; requires specific enzymes. |

| Membrane-Based Separation | Enantiomers are separated based on their differential transport rates through a chiral membrane. researchgate.net | Potentially low energy consumption and continuous operation. | Membrane stability and flux can be challenging; still an emerging technology. |

The choice of method depends on factors such as the scale of the separation, the cost, and the specific properties of the compound being resolved.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.orgresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key Green Chemistry Principles and Their Application:

Waste Prevention: Designing synthetic routes that minimize byproducts is a core principle. nih.gov This can be achieved through high-yield reactions and one-pot syntheses that reduce the number of isolation and purification steps. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are generally more atom-economical than substitutions or eliminations.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused. researchgate.net The development of highly efficient asymmetric catalysts (Section 2.4.1) is a prime example of this principle in action.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net Solvent-free reactions, such as those performed using mechanochemistry, are also highly desirable. nih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. nih.gov The use of alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, rather than from depleting fossil fuels is a key goal for sustainable chemistry. greenchemistry-toolkit.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Application of Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Traditional routes to carbamates, such as those employing phosgene (B1210022) or isocyanates, often exhibit poor atom economy and generate significant hazardous waste. acs.org For instance, the reaction of an alcohol with an isocyanate is atom-economical in the final step, but the synthesis of the isocyanate itself often involves toxic precursors and produces substantial waste. acs.org Similarly, using chloroformates results in the stoichiometric formation of hydrochloride waste.

To address these shortcomings, significant research has focused on developing synthetic pathways with higher atom economy and minimal waste. A prominent strategy is the direct utilization of carbon dioxide (CO₂), a renewable, non-toxic, and abundant C1 feedstock. rsc.orgrsc.org The three-component coupling of an amine, carbon dioxide, and an alcohol or alkyl halide represents a highly atom-economical route to carbamates. rsc.orgchemistryviews.org This approach ideally incorporates all atoms from the starting materials into the product, with water being the primary byproduct in reactions involving alcohols.

Comparative Analysis of Synthetic Routes for Carbamates

| Synthetic Route | Reactants | Key Reagents/Conditions | Byproducts | Atom Economy | Environmental/Safety Concerns |

|---|---|---|---|---|---|

| Traditional (Isocyanate Route) | Alcohol, Isocyanate | Often requires prior synthesis of isocyanate using phosgene | HCl, COCl₂ waste from isocyanate synthesis | Low (overall process) | Use of highly toxic phosgene and isocyanates. acs.org |

| Traditional (Chloroformate Route) | Amine, Alkyl Chloroformate | Base to neutralize HCl | Stoichiometric HCl, salts | Moderate | Generates significant salt waste. acs.org |

| Green (Direct CO₂ Fixation) | Amine, Alcohol, CO₂ | Catalyst, Dehydrating agent (optional) | Water | High | Utilizes a greenhouse gas as a feedstock; milder conditions. rsc.org |

| Green (CO₂ and Alkyl Halide) | Amine, Alkyl Halide, CO₂ | Base (e.g., DBU) | Base-halide salt | Moderate to High | Avoids phosgene; base can potentially be recycled. chemistryviews.orgnih.gov |

Waste minimization in industrial settings also involves optimizing processes to reduce solvent use, recycling reagents, and designing integrated reaction sequences to avoid isolating intermediates, thereby reducing material loss. agricosemagazine.comarcannwaste.com

Utilization of Sustainable Solvents and Alternative Reaction Media

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The development of sustainable solvents and alternative reaction media is a key area of research for carbamate synthesis.

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a much lower melting point than any of their individual components. They are often biodegradable, non-toxic, and inexpensive. rsc.org DESs based on choline chloride and zinc chloride or urea have been successfully employed as both the solvent and catalyst for carbamate synthesis. rsc.orgnih.gov In some cases, a DES can also act as a reagent, further streamlining the process, as demonstrated in the synthesis of cellulose (B213188) carbamate using a DES composed of erbium trichloride and urea. mdpi.comnih.govresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable reaction media. Specific ILs have been designed to catalyze the synthesis of carbamates directly from amines, CO₂, and silicate esters. researchgate.net The basic anion of the IL can activate the amine, while the cation helps to stabilize intermediates. researchgate.netresearchgate.net Furthermore, some amidine/amine mixtures can react with CO₂ to reversibly form room-temperature ionic liquids, which act as both a solvent and a temporary CO₂ carrier. acs.org

Supercritical Carbon Dioxide (scCO₂): In its supercritical state, CO₂ can be used as a reaction solvent. It is non-toxic, non-flammable, and can be easily removed and recycled by reducing the pressure. The synthesis of carbamates using scCO₂ as both a reactant and a solvent has been investigated, often in the presence of quaternary onium salts as catalysts. nih.gov

Water: As the ultimate green solvent, water is an attractive medium for chemical synthesis. Recent advancements in biocatalysis have enabled the efficient enzymatic synthesis of carbamates in aqueous media, overcoming the challenge of low organic reactant solubility. nih.gov

Overview of Sustainable Solvents in Carbamate Synthesis

| Solvent/Medium | Key Features | Example Application | Advantages |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, can act as catalyst/reagent. | Synthesis of carbamates from ureas and alcohols using a [ChCl][ZnCl₂]₂ system. rsc.org | Recyclable, non-toxic, enhances reaction rates. |

| Ionic Liquids (ILs) | Non-volatile, tunable properties, high thermal stability. | Direct synthesis from amines and CO₂ using a [DBUH][OAc] catalyst. researchgate.net | Catalyst and solvent in one; can be designed for specific reactions. |

| Supercritical CO₂ (scCO₂) | Non-toxic, easily separable from products. | Carbamate synthesis using quaternary onium salt catalysts. nih.gov | Acts as both solvent and reactant; simplifies purification. |

| Water | Abundant, non-toxic, non-flammable. | Enzymatic synthesis of Cbz- and Alloc-protected amines. nih.gov | Ultimate green solvent; compatible with biocatalysis. |

Integration of Alternative Energy Inputs (e.g., Microwave, Ultrasound)

Alternative energy sources provide efficient and rapid heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govresearchgate.net This technique has been widely applied to organic synthesis, including the preparation of carbamates and related N-heterocycles. nih.gov The benefits include significant reductions in reaction times (from hours to minutes), increased yields, and often the ability to perform reactions under solvent-free conditions, which further enhances the green credentials of the process. nih.govresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves to a reaction mixture induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates and yields. researchgate.net Sonochemistry has been used for the efficient synthesis of enol carbamates and other heterocyclic compounds under mild conditions. benthamdirect.comrsc.org The advantages of sonication include improved mass transfer, energy efficiency, and often shorter reaction times compared to conventional methods. rsc.org

Comparative Reaction Times for Conventional vs. Alternative Energy Methods

| Reaction Type | Conventional Heating Time | Microwave/Ultrasound Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Tetrasubstituted Thiophenes | 10-12 hours | 15-25 minutes (Ultrasound) | From 35-72% to 66-85% | rsc.org |

| Friedländer Synthesis of Quinolines | Not specified (lower yield) | 30-40 minutes (Microwave) | Average yield increased from 34% to 72% | nih.gov |

| Synthesis of Amides (Direct) | Days (at lower temp) | 1-5 hours (Microwave) | Near-quantitative yields achieved rapidly | nih.gov |

| Synthesis of Amino-substituted Oxadiazoles | Not specified | 2.5-7 hours (Ultrasound) | High yields (81-93%) achieved | rsc.org |

Implementation of Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using only a small amount of the catalytic substance.

Homogeneous and Heterogeneous Catalysis: For carbamate synthesis from CO₂, various catalytic systems have been developed. Basic catalysts can effectively promote the reaction between amines, alcohols, and CO₂ under mild pressures. rsc.org Metal-organic frameworks (MOFs), particularly those based on cobalt or cerium, have been shown to be effective heterogeneous catalysts for the one-pot synthesis of carbamates, allowing for easy recovery and reuse. frontiersin.org Polymer-supported catalysts, such as polystyrene-bound 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), offer the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems, enabling efficient carbamate synthesis at atmospheric pressure and room temperature. chemistryviews.org

Organocatalysis: Chiral bifunctional organocatalysts have been designed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂. These catalysts work by stabilizing the carbamic acid intermediate and activating it for subsequent C-O bond formation, yielding products with high enantioselection. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Esterases, exhibiting promiscuous acyltransferase activity, have been successfully used for the synthesis of various carbamates from amines and organic carbonates in water, achieving excellent yields. nih.gov Lipases have also been employed in continuous flow processes, coupled with chemical steps like the Curtius rearrangement, to produce valuable carbamate building blocks with simplified purification. beilstein-journals.orgnih.gov This integration of biocatalysis into synthetic workflows represents a powerful strategy for sustainable chemical production.

Chemical Reactivity and Transformation Pathways of Carbamoyl 2 Phenyl Propanol Derivatives

Investigation of Reaction Mechanisms involving Carbamoyl-2-phenyl Propanol (B110389) and its Precursors

The reaction mechanisms associated with Carbamoyl-2-phenyl propanol and its immediate precursors, such as 3-carbamoyl-2-phenylpropionaldehyde (B1257828), are largely governed by the interplay of the functional groups present and the reaction conditions. A pivotal precursor, 3-carbamoyl-2-phenylpropionaldehyde, is notably unstable under physiological conditions. nih.gov Its reactivity is a critical determinant of the subsequent chemical transformations.

The primary alcohol of this compound (specifically, 2-phenyl-1,3-propanediol (B123019) monocarbamate) can undergo oxidation to form the corresponding aldehyde, 3-carbamoyl-2-phenylpropionaldehyde. hmdb.cahmdb.ca This aldehyde is central to a cascade of reactions. At a physiological pH, it has a very short half-life of less than or equal to 30 seconds. nih.gov This instability drives its conversion through two major competing pathways: intramolecular cyclization and elimination. The balance between these pathways is a key aspect of its chemical reactivity.

Intramolecular Cyclization Reactions of Carbamoyl-2-phenylpropionaldehyde and related structures

Under physiological conditions, the predominant reaction pathway for 3-carbamoyl-2-phenylpropionaldehyde is a reversible intramolecular cyclization. nih.gov This reaction involves the nucleophilic attack of the carbamate (B1207046) nitrogen or oxygen on the electrophilic aldehyde carbonyl group. This process leads to the formation of a cyclic hemiacetal-like intermediate, which then rearranges to a more stable cyclic urethane (B1682113), 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one. nih.gov

This cyclization is significant because it transforms the highly reactive and unstable aldehyde into a considerably more stable compound. The resulting urethane has a much longer half-life of greater than or equal to 5 hours at physiological pH. nih.gov This cyclized form can act as a stable reservoir for the reactive aldehyde, potentially modulating its availability for other reactions in a biological system. nih.gov

Table 1: Stability of 3-Carbamoyl-2-phenylpropionaldehyde and its Cyclization Product

| Compound | Half-life (at physiological pH) | Key Feature | Reference |

| 3-Carbamoyl-2-phenylpropionaldehyde | ≤ 30 seconds | Highly unstable | nih.gov |

| 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | ≥ 5 hours | Stable reservoir for the reactive aldehyde | nih.gov |

Elimination Reactions leading to Unsaturated Aldehydes (e.g., 2-phenylpropenal)

In competition with intramolecular cyclization, 3-carbamoyl-2-phenylpropionaldehyde can undergo a facile elimination reaction. nih.gov This process involves the removal of the carbamoyl (B1232498) group and a proton from the alpha-carbon, leading to the formation of an α,β-unsaturated aldehyde, 2-phenylpropenal, also known as atropaldehyde. nih.gov

This elimination reaction is significant as it generates a highly reactive electrophile. nih.gov The resulting 2-phenylpropenal contains a conjugated system where the carbon-carbon double bond is activated by the electron-withdrawing aldehyde group, making it susceptible to nucleophilic attack.

Oxidation and Reduction Pathways involving this compound Precursors

The precursors of this compound are subject to both oxidation and reduction reactions, which represent key transformation pathways.

Oxidation:

The primary alcohol group of 2-phenyl-1,3-propanediol monocarbamate can be oxidized to yield 3-carbamoyl-2-phenylpropionaldehyde. In biological systems, this conversion is catalyzed by enzymes such as alcohol dehydrogenase 1A. hmdb.cahmdb.ca

The resulting aldehyde can be further oxidized to 3-carbamoyl-2-phenylpropionic acid. This transformation is facilitated by enzymes like aldehyde dehydrogenase. hmdb.ca In a laboratory setting, this oxidation could be achieved using common oxidizing agents for aldehydes, such as potassium permanganate (B83412) or chromic acid.

Reduction:

The aldehyde group of 3-carbamoyl-2-phenylpropionaldehyde can be reduced back to a primary alcohol, reforming the this compound structure. This type of reduction can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The nitro group in precursors like 2-nitro-2-phenyl-1,3-propanediol can also be reduced. For instance, hydrogenation in the presence of a palladium on calcium carbonate catalyst can reduce the nitro group to an amino group, which is a key step in the synthesis of related compounds. google.com

Functional Group Interconversions within this compound Analogues

The functional groups present in this compound and its analogues allow for a variety of interconversions.

One notable reaction is the conjugation of the elimination product, 2-phenylpropenal, with nucleophiles. For example, it has been demonstrated that 2-phenylpropenal can react with glutathione (B108866) in vitro to form a glutathione-atropaldehyde conjugate. nih.gov This is a Michael addition reaction, where the thiol group of glutathione attacks the β-carbon of the α,β-unsaturated aldehyde.

The carbamate group itself can be formed through several methods, including the reaction of an alcohol with an isocyanate or by using phosgene (B1210022) followed by ammoniation. google.com For instance, 2-phenyl-1,3-propanediol can be converted to the corresponding dicarbamate by treatment with phosgene and then ammonia. google.com These synthetic routes highlight the reactivity of the hydroxyl groups and their potential for conversion into carbamates.

Advanced Spectroscopic and Analytical Characterization of Carbamoyl 2 Phenyl Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in Carbamoyl-2-phenyl propanol (B110389) can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For a compound like 2-phenyl-1,3-propanediol (B123019) monocarbamate, distinct signals are expected for the aromatic protons of the phenyl group, the methine proton, the methylene (B1212753) protons adjacent to the hydroxyl and carbamate (B1207046) groups, and the amine protons of the carbamate.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. libretexts.org The wide chemical shift range in ¹³C NMR typically allows for the resolution of individual signals for each carbon, including the aromatic carbons, the methine carbon, the two methylene carbons, and the carbonyl carbon of the carbamate group. youtube.com The chemical shift of the carbonyl carbon is particularly diagnostic, appearing far downfield.

Predicted NMR Data for 2-phenyl-1,3-propanediol monocarbamate:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0 (multiple signals), ~140 (quaternary C) |

| Methine (CH) | 3.10 - 3.30 (m, 1H) | 45.0 - 50.0 |

| Methylene (CH₂OH) | 3.60 - 3.80 (m, 2H) | 63.0 - 68.0 |

| Methylene (CH₂OCONH₂) | 4.10 - 4.30 (m, 2H) | 68.0 - 73.0 |

| Carbamate (NH₂) | 4.60 - 4.80 (br s, 2H) | Not Applicable |

| Carbonyl (C=O) | Not Applicable | 155.0 - 160.0 |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. For Carbamoyl-2-phenyl propanol, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry can provide the elemental formula with high accuracy. The fragmentation of the molecular ion provides valuable structural information. ugto.mx Key fragmentation pathways for a compound like 2-phenyl-1,3-propanediol monocarbamate would likely involve:

Loss of the carbamoyl (B1232498) group (-OCONH₂).

Cleavage of the C-C bonds in the propanol backbone.

Loss of water from the hydroxyl group.

Formation of a stable tropylium (B1234903) ion from the phenyl group.

Expected Key Fragments in the Mass Spectrum:

| m/z Value | Possible Fragment Identity |

| 200.0917 | [M+H]⁺ (Protonated Molecular Ion) |

| 182.0811 | [M+H - H₂O]⁺ (Loss of water) |

| 138.0651 | [M+H - CONH₂ - H₂O]⁺ (Loss of carbamoyl radical and water) |

| 117.0699 | [C₉H₉]⁺ (Phenylpropyl fragment) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

| Note: m/z values are calculated for the monoisotopic mass of the protonated species. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile and thermally labile compounds like carbamates. s4science.at A reversed-phase HPLC method, using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for purity determination. Detection is typically achieved using a UV detector, leveraging the chromophore of the phenyl group. For chiral molecules, HPLC with a chiral stationary phase (CSP) can be used to separate enantiomers. ntu.edu.twchiralpedia.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating enantiomers of phenyl-containing compounds. ntu.edu.tw

Gas Chromatography (GC): While many carbamates are thermally unstable, GC analysis may be possible following a derivatization step. scispec.co.th For instance, the hydroxyl and amine groups can be derivatized to form more volatile and stable ethers or esters. The choice of column is critical, with moderately polar columns often providing good separation. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. nih.gov

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 254 nm) | Purity assessment, quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., Cellulose Phenylcarbamate) | Hexane/Isopropanol | UV | Enantiomeric separation and purity |

| GC | Fused Silica Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities or derivatized compound |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Determination

Since the 2-phenyl propanol backbone contains a chiral center, this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An enantiomerically pure sample of this compound will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) in the UV region, corresponding to the electronic transitions of its chromophores (the phenyl ring and the carbamate group). daveadamslab.com The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine enantiomeric excess. youtube.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. The resulting ORD curve is characteristic of a specific enantiomer. While closely related to CD, ORD can provide information over a broader wavelength range, including regions where the molecule does not absorb light.

While specific CD and ORD data for this compound are not widely published, the principles of these techniques confirm their utility in its stereochemical analysis. The sign and magnitude of the Cotton effects would be directly correlated to the absolute configuration at the chiral center. elsevierpure.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a single crystal of this compound of sufficient quality can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

For a chiral molecule, X-ray crystallography can unambiguously determine its absolute configuration. The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the carbamate and hydroxyl groups, which dictate the crystal packing arrangement. This information is invaluable for understanding the physical properties of the solid material. While crystal structures for numerous carbamate-containing molecules have been determined, a specific structure for this compound would require dedicated experimental work. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of Carbamoyl 2 Phenyl Propanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with quantum chemical calculations to study bonding. rsc.org This analysis provides a detailed picture of the bonding and antibonding interactions between atoms, revealing the delocalization of electron density and the strength of various bonds within the molecule. For carbamate-containing compounds, these studies can highlight the electronic interactions involving the carbamoyl (B1232498) group and the rest of the molecule.

Table 1: Computational Methods for Electronic Structure Analysis

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and energy. | Molecular geometry, electron density distribution, orbital energies. |

Conformational Analysis and Stereochemical Predictions

Due to the presence of several rotatable single bonds, Carbamoyl-2-phenyl propanol (B110389) can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Computational methods, such as ab initio molecular orbital calculations at levels like MP2/6-31G*, are used to explore the potential energy surface of the molecule. rsc.org

For similar molecules like 3-phenylpropanol, studies have identified different stable conformers, often described by the dihedral angles around the Cα-Cβ and Cβ-Cγ bonds. rsc.org These analyses help in understanding how intramolecular interactions, such as van der Waals forces, influence the preferred three-dimensional structure. Such studies are crucial for predicting the stereochemical outcomes of reactions involving the compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reactions, mapping out the potential energy surface (PES) that connects reactants, transition states, and products. nih.gov For Carbamoyl-2-phenyl propanol, this could involve studying its formation or its subsequent reactions. For instance, a related compound, 3-carbamoyl-2-phenylpropionaldehyde (B1257828), has been shown to undergo a facile elimination reaction. nih.gov

High-level ab initio methods, such as CCSD(T)//B3LYP, are used to accurately calculate the energies of stationary points on the PES. nih.gov Transition State Theory (TST) can then be applied to predict the reaction rate constants. nih.gov The identification of transition state structures, which are first-order saddle points on the PES, is key to understanding the reaction mechanism and the energy barriers that must be overcome.

Table 2: Key Concepts in Reaction Pathway Modeling

| Concept | Description |

|---|---|

| Potential Energy Surface (PES) | A multi-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. |

| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.orgdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like this compound. mdpi.com

These simulations can reveal how the molecule samples different conformations in solution or in a biological environment. mdpi.com By simulating the molecule over nanoseconds to microseconds, it is possible to observe conformational transitions and understand the flexibility of different parts of the molecule. This information is particularly valuable in fields like drug design, where the dynamic nature of a molecule can influence its interaction with a biological target. chemrxiv.orgmdpi.com

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be validated against experimental data. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) can predict UV-Vis absorption spectra.

In studies of related compounds like 2-amino-1-phenyl-1-propanol, computational calculations have been performed to map the ¹H NMR and ¹³C NMR spectral patterns. nih.gov The calculated spectra are then compared with experimental spectra to confirm the molecular structure and assign the observed signals. This synergy between computational prediction and experimental validation is a powerful approach for structural elucidation.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example for a Related Compound)

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (ppm) - Carbonyl C | 158.5 | 157.9 |

| ¹³C NMR (ppm) - Phenyl C1 | 140.2 | 139.8 |

| ¹H NMR (ppm) - CH-OH | 4.85 | 4.79 |

Role As Synthetic Intermediates and Precursors in Organic Synthesis

Carbamoyl-2-phenyl Propanol (B110389) Derivatives as Precursors in the Synthesis of Complex Organic Molecules

Carbamoyl-2-phenyl propanol and its derivatives have emerged as valuable precursors in the multi-step synthesis of complex organic molecules. The strategic placement of functional groups within the molecule allows for a variety of chemical transformations, making it an attractive starting point for constructing sophisticated molecular architectures.

One notable application of this compound is in the development of analogues to the anti-epileptic drug Felbamate (2-phenyl-1,3-propanediol dicarbamate). Research into Felbamate's metabolites, including its monocarbamate form, has spurred the synthesis of structurally related compounds to investigate their pharmacological properties and to develop potential therapeutic agents with improved safety profiles. For instance, fluorinated derivatives of Felbamate have been synthesized to study their metabolic stability and to mitigate the formation of reactive metabolites. nih.gov In these syntheses, the core structure provided by this compound is essential for building the final complex drug analogues.

The synthesis of these complex molecules often involves a series of carefully planned reactions that modify the initial scaffold of this compound. These modifications can include the introduction of new functional groups, the extension of carbon chains, or the formation of new ring systems. The reactivity of the hydroxyl and carbamate (B1207046) groups allows for a range of synthetic manipulations, highlighting the compound's utility as a versatile precursor.

Utilization as a Scaffold for Further Chemical Derivatization

The molecular framework of this compound provides a robust scaffold for further chemical derivatization. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental in drug discovery and development for optimizing biological activity and pharmacokinetic properties.

The derivatization of the this compound scaffold can be achieved through various chemical reactions targeting its functional groups. The primary alcohol group is a key site for modification, allowing for esterification, etherification, and oxidation to introduce a wide array of substituents. Similarly, the carbamate group can be modified, although it is generally more stable.

An important aspect of utilizing this compound as a scaffold is the potential to create derivatives with altered metabolic fates. For example, by modifying the structure, it is possible to block certain metabolic pathways that may lead to the formation of toxic byproducts. Research on Felbamate has shown that its metabolism can lead to reactive intermediates. nih.gov By using this compound as a scaffold to create new analogues, chemists can design molecules that avoid these metabolic pitfalls.

The table below illustrates potential derivatization pathways starting from the this compound scaffold:

| Starting Material | Reagent/Condition | Product |

| This compound | Acyl chloride, Pyridine | O-Acyl derivative |

| This compound | Alkyl halide, NaH | O-Alkyl derivative |

| This compound | Oxidizing agent (e.g., PCC) | Carbamoyl-2-phenylpropionaldehyde |

Intermediate Stages in Specific Chemical Synthesis Pathways (e.g., Carbamoyl-2-phenylpropionaldehyde)

This compound plays a direct role as an intermediate in specific chemical synthesis pathways. A prominent example is its oxidation to form 3-Carbamoyl-2-phenylpropionaldehyde (B1257828). hmdb.canih.gov This aldehyde is a known reactive metabolite of Felbamate and has been the subject of significant study. nih.gov

The synthesis of Carbamoyl-2-phenylpropionaldehyde from this compound is a critical step in understanding the metabolic cascade of Felbamate. hmdb.canih.gov In a laboratory setting, this transformation can be achieved using standard oxidizing agents. The resulting aldehyde is highly unstable and can undergo further reactions, such as elimination to form 2-phenylpropenal (atropaldehyde). nih.gov

The role of this compound as an intermediate is summarized in the following reaction scheme:

This compound --(Oxidation)--> 3-Carbamoyl-2-phenylpropionaldehyde

This pathway highlights the importance of this compound not only as a starting material for building larger molecules but also as a key intermediate in the formation of smaller, reactive species that are of interest in toxicology and drug metabolism studies. The controlled synthesis and study of these intermediates are crucial for elucidating the mechanisms of action and potential toxicities of parent compounds like Felbamate.

A facile, one-pot procedure for the preparation of this compound (referred to as MCF in the study) from 2-phenyl-1,3-propanediol (B123019) has been developed, making this important intermediate more accessible for synthetic and metabolic studies. acs.org This efficient synthesis facilitates its use in a variety of research and development applications.

Conclusion and Future Research Directions

Summary of Current Research Advances

Research into the metabolites of felbamate has identified several key compounds, including 3-carbamoyl-2-phenylpropionaldehyde (B1257828), a reactive and unstable intermediate. nih.govacs.org This aldehyde is believed to play a role in the toxic properties associated with felbamate. nih.govacs.org The instability of this compound at physiological pH leads to its rapid conversion into other substances. nih.govacs.org

One of the major metabolites of felbamate is 2-phenyl-1,3-propanediol (B123019) monocarbamate. acs.org This compound has demonstrated biological activity similar to the parent drug, felbamate. acs.org Efficient, one-pot synthesis procedures for this metabolite have been developed to facilitate further pharmacological and toxicological studies. acs.org

Another significant research finding is the identification of 2-phenylpropenal, also known as atropaldehyde, as a product of the elimination reaction of 3-carbamoyl-2-phenylpropionaldehyde. nih.govacs.org Atropaldehyde is a potent electrophile and has shown significant cytotoxicity in vitro. nih.govacs.org This finding implicates atropaldehyde as a potential causative agent in the toxicities observed with felbamate treatment. nih.govacs.org

Furthermore, the reversible cyclization of 3-carbamoyl-2-phenylpropionaldehyde to the more stable 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one has been reported. nih.govnih.gov This cyclic urethane (B1682113) may act as a reservoir for the reactive aldehyde in vivo. nih.gov Research has also led to the synthesis and characterization of 5-phenyl-1,3-oxazinane-2,4-dione, another potential metabolite of felbamate, which has been detected in human urine after felbamate administration. nih.gov

The following table summarizes the key metabolites of felbamate and their known characteristics:

| Metabolite Name | Chemical Formula | Key Characteristics |

| 3-Carbamoyl-2-phenylpropionaldehyde | C10H11NO2 | Highly unstable, reactive intermediate, putative role in toxicity. nih.govacs.org |

| 2-Phenyl-1,3-propanediol monocarbamate | C10H13NO3 | Major metabolite, possesses biological activity similar to felbamate. acs.org |

| 2-Phenylpropenal (Atropaldehyde) | C9H8O | Potent electrophile, cytotoxic, implicated in felbamate toxicity. nih.govacs.org |

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | C10H11NO3 | More stable cyclic carbamate (B1207046), may act as a reservoir for the reactive aldehyde. nih.govnih.gov |

| 5-Phenyl-1,3-oxazinane-2,4-dione | C10H9NO3 | Identified in human urine after felbamate treatment. nih.gov |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the advances in identifying and synthesizing felbamate metabolites, significant knowledge gaps remain. A primary gap is the definitive elucidation of the complete mechanism by which these metabolites, particularly the reactive species, lead to idiosyncratic toxicities such as aplastic anemia and hepatic failure. tandfonline.comnih.govnih.gov While atropaldehyde is a strong candidate, the precise molecular events and the patient-specific factors that predispose individuals to these adverse reactions are not fully understood. tandfonline.com

Another area requiring further investigation is the full spectrum of biological activities of the various felbamate metabolites. While 2-phenyl-1,3-propanediol monocarbamate has shown activity, a comprehensive pharmacological and toxicological profile of all major and minor metabolites is lacking. acs.org Such information is critical for developing safer analogs of felbamate.

Emerging research avenues should focus on several key areas:

Predictive Toxicology: There is a pressing need for reliable in vitro and in silico models to predict the formation of reactive metabolites and their potential for causing idiosyncratic drug reactions. tandfonline.comnih.govwashington.edu This would be a significant step forward in drug development, allowing for the early identification and elimination of drug candidates with high-risk profiles.

Biomarker Discovery: Identifying biomarkers that can predict a patient's susceptibility to felbamate-induced toxicities is a critical area of future research. neurology.org This could involve genetic screening for polymorphisms in metabolic enzymes or immune response genes.

Therapeutic Alternatives: Research into structurally related compounds that retain the therapeutic efficacy of felbamate but lack the metabolic pathways leading to toxic reactive intermediates is a promising avenue. acs.org This could involve the design of "safer" pro-drugs or analogs that bypass the formation of atropaldehyde.

Prospective Methodologies and Interdisciplinary Approaches for Future Research

Addressing the existing knowledge gaps will require the application of advanced and interdisciplinary research methodologies.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for the detection and structural elucidation of transient and low-abundance reactive metabolites and their conjugates with biological macromolecules. tandfonline.comnih.gov

Computational Modeling: In silico approaches, such as molecular docking and quantum mechanics calculations, can be employed to model the bioactivation of felbamate and the reactivity of its metabolites. nih.gov These computational tools can help in predicting metabolic pathways and identifying structural liabilities in drug candidates.

"Omics" Technologies: A systems biology approach, integrating genomics, proteomics, and metabolomics, could provide a more holistic understanding of the mechanisms underlying felbamate toxicity. For instance, proteomic studies could identify protein targets of reactive metabolites, while metabolomic profiling could reveal metabolic signatures associated with susceptibility to adverse reactions.

In Vitro and In Vivo Models: The development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), could offer more accurate predictions of human drug metabolism and toxicity compared to traditional cell cultures. Further refinement of animal models to better mimic human-specific toxicities is also necessary.

Interdisciplinary Collaboration: Future progress will heavily rely on close collaboration between medicinal chemists, toxicologists, pharmacologists, and clinicians. Medicinal chemists can design and synthesize novel compounds, toxicologists can assess their safety profiles using advanced models, pharmacologists can evaluate their efficacy, and clinicians can provide valuable insights from patient data and clinical trials. This collaborative effort will be crucial for translating basic research findings into safer and more effective therapies for conditions like epilepsy. nih.gov

Q & A

Q. What strategies preserve enantiomeric purity during large-scale synthesis?

- Methodological Answer : Crystallization-induced dynamic resolution (CIDR) enriches enantiomers by exploiting solubility differences. Chiral stationary phases in preparative HPLC (e.g., amylose-based columns) separate enantiomers post-synthesis. These methods are benchmarked against pharmacopeial standards for carvedilol .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.